molecular formula C12H17BrN2 B1525308 5-Bromo-3-methyl-2-(3-methyl-1-piperidinyl)-pyridine CAS No. 1219967-98-2

5-Bromo-3-methyl-2-(3-methyl-1-piperidinyl)-pyridine

Cat. No. B1525308
M. Wt: 269.18 g/mol
InChI Key: XKRMINRGYCHWBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-methyl-2-(3-methyl-1-piperidinyl)-pyridine, commonly referred to as 5-Br-MMP, is a heterocyclic compound containing nitrogen, bromine, and a pyridine ring. It is a member of the piperidine family and is used in a variety of scientific research applications. 5-Br-MMP has been studied for its potential uses in medicinal chemistry, organometallic chemistry, and drug discovery.

Scientific Research Applications

Efficient Synthesis and Quantum Mechanical Investigations

A study by Ahmad et al. (2017) focused on the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. This work highlighted the use of 5-bromo-2-methylpyridin-3-amine as a precursor for synthesizing a series of novel pyridine derivatives, showcasing their potential as chiral dopants for liquid crystals and their moderate biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Novel Preparation of Key Intermediates

Research by Guo et al. (2015) reported a new preparation method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine. This method emphasized simplicity, efficiency, and environmental friendliness, providing a 65.9% overall yield (Guo et al., 2015).

Electrochemical and Theoretical Approaches

A study conducted by El-Lateef et al. (2015) on the inhibition of carbon steel corrosion in acidic media highlighted the synthesis of novel Schiff bases, including 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol, demonstrating significant inhibition efficiency and providing insights into the adsorption mechanism on carbon steel surfaces (El-Lateef et al., 2015).

Molecular Structures and Substitution Effects

Research on 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines by Riedmiller et al. (1999) provided insights into the molecular structures and the effects of substituents on the pyridine ring. This work is relevant for understanding the electronic properties and reactivity of pyridine derivatives (Riedmiller et al., 1999).

Spectroscopic, Optical, and Antimicrobial Studies

Vural and Kara (2017) conducted spectroscopic and optical studies on 5-Bromo-2-(trifluoromethyl)pyridine, along with investigating its DNA interaction and antimicrobial activities. The study highlighted the molecule's potential applications in material science and biology (Vural & Kara, 2017).

properties

IUPAC Name

5-bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-9-4-3-5-15(8-9)12-10(2)6-11(13)7-14-12/h6-7,9H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRMINRGYCHWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-2-(3-methyl-1-piperidinyl)-pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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